

Spectroscopic Data and Analysis of 4-Bromopyridine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromopyridine**, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Spectroscopic Data Summary

The spectroscopic data for **4-bromopyridine** is summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of **4-bromopyridine** in DMSO-d₆ exhibits two distinct signals corresponding to the aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.68	Doublet	5.4	H-2, H-6
7.73	Doublet	5.4	H-3, H-5



Note: Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum of **4-bromopyridine** shows three signals for the five carbon atoms due to the molecule's symmetry.

Chemical Shift (δ) ppm	Assignment
150.9	C-2, C-6
133.0	C-4
127.2	C-3, C-5

Note: Data may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-bromopyridine** displays characteristic absorption bands for the aromatic ring and the carbon-bromine bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600-1585	Medium-Strong	C=C stretching in aromatic ring
1500-1400	Medium-Strong	C=C stretching in aromatic ring
1050-1000	Strong	C-Br stretch
900-675	Strong	C-H out-of-plane bending

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR). The C-Br stretching frequency is a key indicator of the halogen's presence.[2]

Mass Spectrometry (MS)



The electron ionization mass spectrum of **4-bromopyridine** is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

m/z	Relative Intensity (%)	Assignment
157	~100	[M] ⁺ (with ⁷⁹ Br)
159	~97	[M] ⁺ (with ⁸¹ Br)
78	High	[C₅H₄N] ⁺ (Loss of Br)
51	Medium	[C ₄ H ₃] ⁺ (Fragmentation of pyridine ring)

Note: The presence of two molecular ion peaks with a mass difference of 2 and nearly equal intensity is a characteristic isotopic signature of a monobrominated compound.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **4-bromopyridine** are provided below. These protocols are intended as a guide and may be adapted based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **4-bromopyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.



- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 256 or more scans may be necessary due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).
 - Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of 4-bromopyridine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.



- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of the empty sample holder (or a pure KBr pellet)
 should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like 4-bromopyridine.
- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
- Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions.

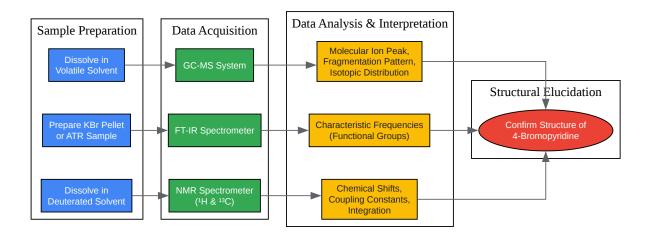
Data Acquisition:

- Instrument: A GC-MS system.
- Parameters:
 - Ionization Energy: Typically 70 eV.
 - Mass Range: A scan range of m/z 40-200 is appropriate to detect the molecular ion and key fragments.
 - Source Temperature: Typically maintained around 200-250 °C.

Workflow and Data Interpretation



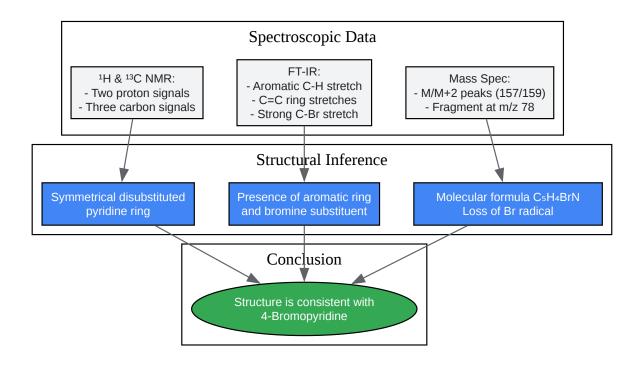
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-bromopyridine** and the interpretation of the resulting data.



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Spectroscopic Analysis Workflow for **4-Bromopyridine**.





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Logical Flow of Spectroscopic Data Interpretation.

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References

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